molecular formula C11H11N3O B2583480 2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one CAS No. 516519-29-2

2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one

Cat. No.: B2583480
CAS No.: 516519-29-2
M. Wt: 201.229
InChI Key: RWMBJWXMYGEVKJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one is a chemical compound that features a benzotriazole moiety attached to a cyclopentanone ring Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one typically involves the reaction of cyclopentanone with benzotriazole under specific conditions. One common method involves the use of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one involves its interaction with various molecular targets. The benzotriazole moiety can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
  • 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(4-isopropylbenzylidene)acetohydrazide
  • 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(4-hydroxybenzylidene)acetohydrazide

Comparison: Compared to these similar compounds, 2-(1H-1,2,3-Benzotriazol-1-yl)cyclopentan-1-one is unique due to its cyclopentanone ring, which imparts different chemical and physical properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-7-3-6-10(11)14-9-5-2-1-4-8(9)12-13-14/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMBJWXMYGEVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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